2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol
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Overview
Description
2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16ClNO It is characterized by the presence of a chlorophenyl group attached to an ethylamino group, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-chlorophenylacetone with isopropanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}propanone.
Reduction: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom at the para position.
2-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-{[1-(3-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(7-14)13-9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
HACZYNRTDIYRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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